2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide
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Description
2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H31FN4O2 and its molecular weight is 438.547. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Flunarizine Synthesis : Flunarizine, a drug with vasodilating effects, antihistamine activity, and used in treating migraines and epilepsy, is synthesized using compounds related to the specified chemical. This involves metal-catalyzed amination and Wittig reaction processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological and Pharmacological Activity
- Antibacterial Evaluation : Derivatives of the specified compound have shown potent antibacterial activity against various resistant Gram-positive and Gram-negative bacteria (Varshney, Mishra, Shukla, & Sahu, 2009).
- Anticonvulsant Activity : New acetamides derived from the compound have been evaluated for their anticonvulsant activity, demonstrating effectiveness in animal models of epilepsy (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
- Synthesis of Fluspirilen and Penfluridol : The compound is used in synthesizing Fluspirilen and Penfluridol, neuroleptic agents, via a key intermediate involving rhodium catalyzed hydroformylation (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Drug Development and Discovery
- Motilin Receptor Agonist : A novel small molecule, related to the specified compound, has been identified as a motilin receptor agonist with promising pharmacokinetic profiles, leading to its selection for further development (Westaway et al., 2009).
- ACAT-1 Inhibitor : The compound is part of the development of an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with significant selectivity and oral absorption, potentially useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Analytical and Material Science
- Powder Diffraction Data : N-derivatives of the specified compound have been characterized by X-ray powder diffraction, highlighting their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Memory Enhancement
- Memory Ability in Mice : A study explored the effects of a synthesized compound, structurally related to the specified chemical, on the memory ability in mice, demonstrating its potential in this area (Li Ming-zhu, 2008).
Properties
IUPAC Name |
2-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O2/c1-19-6-8-21(9-7-19)27-24(31)18-28-12-10-20(11-13-28)25(32)30-16-14-29(15-17-30)23-5-3-2-4-22(23)26/h2-9,20H,10-18H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWEHRWWDNUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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